molecular formula C10H20N2O B13168856 N-(Azocan-3-yl)propanamide

N-(Azocan-3-yl)propanamide

Cat. No.: B13168856
M. Wt: 184.28 g/mol
InChI Key: NYWPMYHZZXSPKY-UHFFFAOYSA-N
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Description

N-(Azocan-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a member of the amide family, characterized by the presence of a propanamide group attached to an azocane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)propanamide typically involves the reaction of azocane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Azocane + Propanoyl Chloride → this compound
  • Reaction Conditions : Anhydrous conditions, base (triethylamine), solvent (dichloromethane), temperature (0-5°C).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(Azocan-3-yl)propanamide undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
  • Substitution : this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
  • Reduction : Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
  • Substitution : Nucleophiles such as amines, alcohols, or thiols, typically under basic or neutral conditions.
Major Products Formed:
  • Oxidation : Formation of carboxylic acids or ketones.
  • Reduction : Formation of primary amines or alcohols.
  • Substitution : Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(Azocan-3-yl)propanamide has a wide range of applications in scientific research:

  • Chemistry : Used as a building block in the synthesis of more complex molecules.
  • Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Azocan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds:

  • N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
  • 2-(2,5-Dioxopyrrolidin-1-yl)butanamide

Uniqueness: N-(Azocan-3-yl)propanamide is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as stability and reactivity under specific conditions.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(azocan-3-yl)propanamide

InChI

InChI=1S/C10H20N2O/c1-2-10(13)12-9-6-4-3-5-7-11-8-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

NYWPMYHZZXSPKY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CCCCCNC1

Origin of Product

United States

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